molecular formula C14H17BrO3 B1278785 8-(4-Bromophenyl)-8-oxooctanoic acid CAS No. 35333-31-4

8-(4-Bromophenyl)-8-oxooctanoic acid

Cat. No.: B1278785
CAS No.: 35333-31-4
M. Wt: 313.19 g/mol
InChI Key: BBUMZWMHERNNPI-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-8-oxooctanoic acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to an oxooctanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Bromophenyl)-8-oxooctanoic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the oxooctanoic acid chain. The reaction conditions typically involve the use of bromine and a suitable catalyst to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-Bromophenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the phenyl ring .

Scientific Research Applications

8-(4-Bromophenyl)-8-oxooctanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-Bromophenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxooctanoic acid chain contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Bromophenyl)-8-oxooctanoic acid is unique due to the presence of both the bromophenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Biological Activity

8-(4-Bromophenyl)-8-oxooctanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H17BrO3
  • Molecular Weight : 335.20 g/mol

This compound features a bromophenyl group attached to an octanoic acid backbone, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving NF-κB, which plays a crucial role in immune response and inflammation.

Biological Activities

The compound exhibits several notable biological activities:

  • Anti-inflammatory Activity : Due to its ability to inhibit COX and LOX enzymes, this compound has shown potential in reducing inflammation in various models.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its efficacy varies depending on the concentration and specific bacterial species tested .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilic nature.
  • Distribution : Its distribution within biological systems may be influenced by protein binding and tissue permeability.
  • Metabolism : Initial studies indicate that it undergoes metabolic transformations that could affect its bioavailability and activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects in Animal Models :
    • In a study involving animal models of arthritis, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity Assessment :
    • A series of in vitro tests demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced joint swelling in animal models
AntimicrobialEffective against various bacterial strains
Enzyme inhibitionInhibition of COX and LOX

Properties

IUPAC Name

8-(4-bromophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBUMZWMHERNNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451459
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35333-31-4
Record name 8-(4-BROMOPHENYL)-8-OXOOCTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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